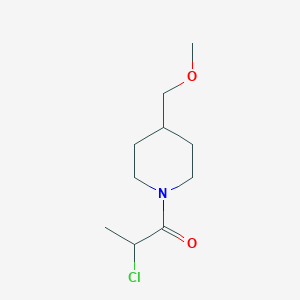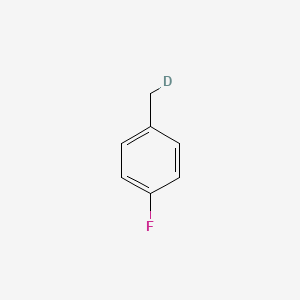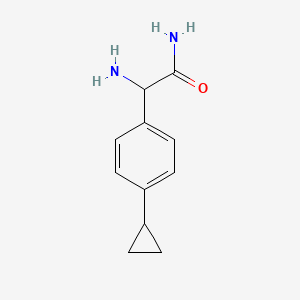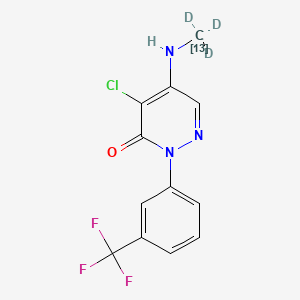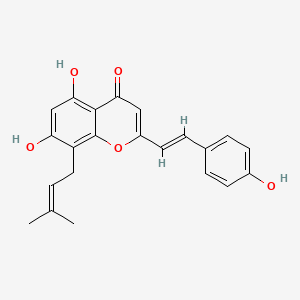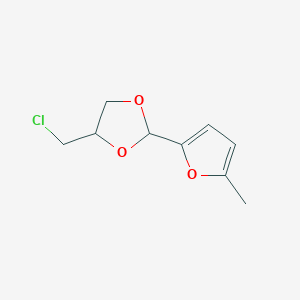![molecular formula C20H23NO3 B13439339 (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of phenylacetic acid with diazomethane under controlled conditions to form the cyclopropane ring.
Carboxylation: The cyclopropane ring is then carboxylated using carbon dioxide in the presence of a suitable catalyst.
Amidation: The final step involves the reaction of the carboxylic acid with [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Halogenation reactions can introduce halogen atoms into the phenyl ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or pain, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylcyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.
[alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide derivatives: These compounds have similar amide groups but differ in their core structures.
Uniqueness
(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide is unique due to its specific combination of a cyclopropane ring and an amide group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H23NO3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(1S,2S)-N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H23NO3/c1-2-24-16-10-8-15(9-11-16)19(13-22)21-20(23)18-12-17(18)14-6-4-3-5-7-14/h3-11,17-19,22H,2,12-13H2,1H3,(H,21,23)/t17-,18+,19+/m1/s1 |
Clave InChI |
UIVKAFXVMUZVHS-QYZOEREBSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)[C@H](CO)NC(=O)[C@H]2C[C@@H]2C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(CO)NC(=O)C2CC2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
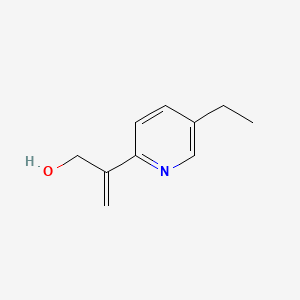
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
